Scaffold-Dependent Anti-Trypanosomal Phenotype: Static vs. Cidal Activity Profile
In a comparative phenotypic screen against Trypanosoma brucei brucei, compounds built on the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold exhibited a static or growth-slowing phenotype, in contrast to the cidal phenotype observed with the 1H-pyrazolo[3,4-b]pyridine scaffold [1]. This mechanistic differentiation is critical for programs targeting specific parasitological outcomes. The most active 1H-imidazo[4,5-b]pyrazin-2(3H)-one hit (compound 1) achieved an EC50 of 80 nM against T. b. brucei with no mammalian cytotoxicity (MRC5 EC50 >50 μM), demonstrating a selectivity window exceeding 625-fold [1].
| Evidence Dimension | Anti-parasitic phenotype and potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (T. b. brucei); Static/growth-slowing phenotype; MRC5 EC50 >50 μM |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine scaffold: Cidal phenotype |
| Quantified Difference | Class-level mechanistic divergence (static vs. cidal); Selectivity index >625 for imidazopyrazinone hit |
| Conditions | T. b. brucei proliferation assay; MRC5 mammalian cell cytotoxicity counter-screen |
Why This Matters
The scaffold-dictated static phenotype makes 5-chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one the appropriate starting point for developing transmission-blocking or cytostatic therapies, as opposed to cidal scaffolds that may trigger rapid resistance or inflammatory sequelae.
- [1] Woodland, A., Thompson, S., Cleghorn, L. A. T., Norcross, N., Beteck, R. M., Bayliss, T., ... & Wyatt, P. G. (2015). Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ChemMedChem, 10(11), 1809–1820. Table 1: EC50 values for hit compound 1. View Source
